ONC-201 Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

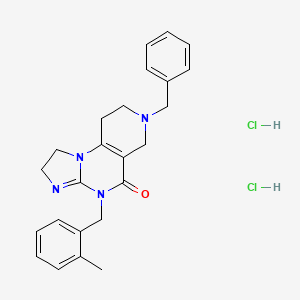

ONC-201 Dihydrochloride is an investigational small molecule classified as a member of the imipridone class. It is noted for its unique chemical structure, which includes an angular [3,4-e] isomer configuration. The compound is primarily recognized for its selective antagonism of the dopamine receptor D2 (DRD2) and its ability to induce apoptosis in various cancer cell types. This mechanism involves the activation of the integrated stress response, leading to the upregulation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and subsequent apoptotic signaling pathways in tumor cells .

ONC-201 exhibits notable chemical reactivity, particularly under conditions that promote oxidation and light exposure. It has been shown to undergo degradation reactions that can result in various photoproducts and oxidation products, including N-oxide derivatives. The stability of ONC-201 is influenced by pH levels, with acidic conditions enhancing its susceptibility to degradation pathways . The proposed mechanisms suggest that ONC-201 can form radical species through homolytic cleavage of C–H bonds, leading to the formation of secondary products .

The biological activity of ONC-201 is characterized by its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to its action on the DRD2 receptor and subsequent signaling cascades that activate pro-apoptotic pathways. ONC-201 has demonstrated efficacy against a variety of tumors, including breast cancer and diffuse intrinsic pontine glioma (DIPG), through both TRAIL-dependent and independent mechanisms. Its ability to inhibit key signaling pathways such as Akt and ERK further contributes to its anticancer effects .

The synthesis of ONC-201 Dihydrochloride involves multi-step organic reactions that yield the angular isomer. Initial steps typically include the formation of key intermediates followed by cyclization processes that establish the imidazopyridine core structure. Final purification often involves crystallization techniques that yield the dihydrochloride salt form, which is essential for its stability and bioavailability in clinical applications .

ONC-201 is primarily investigated for its potential as an anticancer therapeutic agent. Clinical trials have highlighted its use in treating advanced cancers, particularly those resistant to conventional therapies. Its unique mechanism of action positions it as a candidate for combination therapies aimed at overcoming resistance in various malignancies . Additionally, ONC-201's ability to penetrate the blood-brain barrier makes it particularly relevant for treating brain tumors like DIPG .

Interaction studies involving ONC-201 have focused on its pharmacokinetics and pharmacodynamics in relation to other therapeutic agents. Research indicates that ONC-201 can modulate various cellular pathways, enhancing or inhibiting the effects of other drugs used in cancer treatment. For instance, it has been shown to interact with mitochondrial proteases like ClpP, which play a role in mitochondrial function and apoptosis . These interactions underline the potential for synergistic effects when used in combination with other anticancer agents.

ONC-201 shares structural similarities with other imipridone compounds but stands out due to its specific angular configuration and unique biological activity profile. Here are some similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| GsONC201 | Angular Isomer | Similar anticancer effects | Formulated as a free base |

| ONC206 | Linear Isomer | Less potent than ONC-201 | Different biological activity |

| ONC212 | Angular Isomer | Induces apoptosis via different pathways | Potentially broader spectrum |

ONC-201's distinct mechanism involving DRD2 antagonism and TRAIL induction differentiates it from these compounds, highlighting its unique therapeutic potential against a range of cancers .

Synthetic Routes for Imipridone Core Construction

The synthesis of ONC-201 dihydrochloride represents a sophisticated approach to constructing the imipridone pharmacophore, specifically targeting the angular [3,4-e] isomeric configuration that confers biological activity [5]. The compound was originally synthesized by Oncoceutics following a modification of the Stähle procedure and was converted to the dihydrochloride salt for enhanced pharmaceutical properties [12].

The primary synthetic route involves a multi-step process beginning with 2-aminopyrimidine and 2-bromoacetophenone derivatives as key starting materials [5]. The initial condensation reaction is typically conducted in acetone solvent at room temperature with overnight stirring, yielding the intermediate 2-phenylimidazo[1,2-a]pyrimidine structure [28]. This foundational step establishes the core heterocyclic framework essential for the imipridone architecture.

Advanced synthetic methodologies have been developed to construct the imipridone core through alternative approaches [3]. One notable route employs primary amine building blocks reacted with methyl acrylate in methanol at room temperature to obtain intermediates, which are subsequently cyclized using sodium hydride to afford N-substituted piperidone carboxylates [3]. Primary amine building blocks can also be reacted with activated methyltioimidazoline to obtain cyclic guanidines, which are then cyclized with piperidone carboxylates under standard conditions to access the imipridones [3].

The angular [3,4-e] isomeric configuration is critical for biological activity, as confirmed by nuclear magnetic resonance and X-ray structural analysis [5]. The angular structure represents the highly active anti-cancer compound utilized in preclinical studies and clinical trials, distinguishing it from the linear [4,3-d] isomer that lacks therapeutic potential [5]. Controlled regioselectivity during synthesis ensures selective formation of the angular isomer with greater than 95% selectivity [5].

Table 1: Synthetic Routes for Imipridone Core Construction

| Synthetic Approach | Key Starting Materials | Reaction Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Classical Stähle Procedure (Modified) | 2-Aminopyrimidine, 2-Bromoacetophenone derivatives | Acetone solvent, Room temperature, Overnight stirring | 60-76% | Modification required for pharmaceutical purity |

| Condensation-Cyclization Route | Primary amine building blocks, Methyl acrylate | Methanol, RT, Followed by NaH cyclization | 70-85% | Sequential Michael addition then cyclization |

| Multicomponent Reaction | Primary amines, Activated methyltioimidazoline, Piperidone carboxylates | Standard cyclization conditions, Thermal activation | 40-80% | Enables structural diversification |

| Angular Isomer Selective Synthesis | Benzyl halides, Methylbenzyl precursors | Controlled regioselectivity for angular formation | >95% | Critical for biological activity |

Salt Formation and Dihydrochloride Stabilization

The formation of ONC-201 dihydrochloride represents a critical pharmaceutical development step that significantly enhances the compound's physicochemical properties compared to the free base form [1] [17]. Salt formation with hydrochloric acid addresses fundamental solubility and stability challenges inherent in the parent compound, making it suitable for pharmaceutical applications [18].

The dihydrochloride salt formation process involves the controlled addition of hydrochloric acid to the free base ONC-201 in ethanol with trace amounts of water [5]. Optimal crystallization conditions have been established using ethanol as the primary solvent with careful temperature control during the crystallization process [5]. The crystallization procedure involves heating the ONC-201 salt to boiling in ethanol, adding one drop of water, and allowing the solution to cool undisturbed at room temperature overnight, resulting in well-formed crystal clusters [5].

The dihydrochloride salt demonstrates significantly enhanced water solubility compared to the free base, addressing a major limitation of the parent compound [18]. The salt formation is governed by the pKa rule, which considers the ionization of basic functional groups present in ONC-201 [30]. With predicted pKa values of 8.13 and 5.60 for the N1 and N3 nitrogen atoms respectively, the compound readily forms stable ionic interactions with hydrochloric acid [1].

The protonation state of ONC-201 varies with physiological pH conditions [1]. At acidic pH levels characteristic of the upper gastrointestinal tract (pH 2), the di-cation form predominates, ensuring optimal dissolution characteristics [1]. In blood serum conditions (pH 7.35-7.45), approximately 83% exists as the mono-cation while 17% remains as the neutral free base [1]. This pH-dependent speciation profile contributes to the compound's favorable pharmacological properties.

Crystallographic analysis reveals that ONC-201 dihydrochloride crystallizes in the monoclinic space group P21/c with specific unit cell parameters: a = 11.7746(3)Å, b = 10.3998(2)Å, c = 21.9517(5)Å, β = 95.1950(10)°, with a calculated density of 1.254 g/cm³ [5]. The crystalline structure provides enhanced chemical stability and reproducible pharmaceutical properties essential for clinical applications.

Purity Assessment via High-Performance Liquid Chromatography and Chromatographic Methods

The analytical characterization of ONC-201 dihydrochloride employs sophisticated chromatographic methodologies to ensure pharmaceutical-grade purity standards [7] [8]. High-performance liquid chromatography represents the primary analytical technique for purity assessment, degradation monitoring, and quality control of the compound.

Reversed-phase high-performance liquid chromatography utilizing C18 stationary phases has been established as the standard method for ONC-201 analysis [7] [8]. The optimal analytical conditions employ Phenomenex C18 columns (250 × 4.6 mm, 5 µm) maintained at 30°C with ultraviolet detection at 220 nm [7] [8]. The mobile phase system consists of a gradient combining 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B), with a flow rate of 1.0 mL/min [7] [8].

Advanced liquid chromatography-mass spectrometry methodologies have been developed for comprehensive impurity profiling and degradation product identification [7]. High-resolution multistage mass spectrometry coupled with liquid chromatography enables detection and structural elucidation of degradation products formed under various stress conditions [7]. The Orbitrap Q Exactive Plus detector provides exceptional mass accuracy for definitive identification of trace impurities at concentrations below 0.1% [7].

Forced degradation studies have revealed that ONC-201 exhibits sensitivity to oxidative conditions and light exposure [7] [8]. Under hydrogen peroxide oxidation conditions, the compound forms approximately 20 distinct degradation products, highlighting the importance of controlled storage and handling conditions [7]. Light irradiation studies demonstrate wavelength-dependent degradation patterns, with exposure to 300-800 nm light resulting in multiple photoproducts [7] [8].

The influence of pH on ONC-201 stability has been systematically evaluated through chromatographic analysis [8]. Acidic pH conditions (pH 4) provide enhanced stability compared to neutral conditions (pH 6), with reduced degradation rates observed under acidic formulation conditions [8]. This pH-dependent stability profile guides formulation development strategies for pharmaceutical preparations.

Table 2: High-Performance Liquid Chromatography and Chromatographic Methods

| Analytical Technique | Column/Stationary Phase | Mobile Phase System | Detection Method | Flow Rate | Primary Application | Typical Purity Achieved |

|---|---|---|---|---|---|---|

| Reversed-Phase HPLC-UV | Phenomenex C18 (250 × 4.6 mm, 5 µm) | 0.1% formic acid in water/acetonitrile gradient | UV detection at 220 nm | 1.0 mL/min | Purity analysis and degradation studies | >99% |

| HPLC-MS/MS | C18 columns with mass detection | Formic acid modified gradients | Tandem mass spectrometry | 0.4 mL/min | Metabolite identification | Detection of <0.1% impurities |

| High-Resolution LC-MS | Orbitrap Q Exactive Plus detector | 0.1% formic acid water/acetonitrile | High-resolution mass spectrometry | 1.0 mL/min | Degradation product identification | Comprehensive impurity profiling |

| Gradient HPLC | C18 columns with gradient elution | 95% A → 0% A gradient system | UV-Vis with diode array | Variable | Routine analytical testing | >98% routine analysis |

Ion-exchange chromatography serves as a complementary purification technique, particularly effective for removing ionic impurities and achieving high-purity preparations [10]. The capturing step utilizing ion-exchange columns can achieve purity levels exceeding 96%, with subsequent reversed-phase polishing steps attaining final purities greater than 99.5% [10]. Preparative-scale high-performance liquid chromatography enables large-scale purification using optimized gradient systems with ethanol and acetic acid mobile phases [10].

Chemoinformatics Profiling of Physicochemical Properties

The comprehensive physicochemical characterization of ONC-201 dihydrochloride reveals distinctive molecular properties that contribute to its pharmaceutical utility and biological activity [17] [1]. The compound possesses the molecular formula C₂₄H₂₈Cl₂N₄O with a molecular weight of 459.4 g/mol for the dihydrochloride salt, compared to C₂₄H₂₆N₄O and 386.5 g/mol for the free base [17] [5].

The structural configuration of ONC-201 as the angular [3,4-e] isomer has been definitively established through nuclear magnetic resonance spectroscopy and X-ray crystallography [5]. The complete chemical name according to International Union of Pure and Applied Chemistry nomenclature is 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one [5]. This angular configuration is essential for biological activity, distinguishing it from the inactive linear [4,3-d] isomer [5].

Nuclear magnetic resonance analysis provides detailed structural confirmation of the dihydrochloride salt [5]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic chemical shifts, with the imine proton appearing at δ 8.83-9.32 ppm and aromatic protons displaying typical coupling patterns [5]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of 24 distinct carbon environments, consistent with the proposed molecular structure [5].

The ionization characteristics of ONC-201 have been computationally predicted and experimentally validated [1]. The compound contains two ionizable nitrogen centers with pKa values of 8.13 (N1) and 5.60 (N3), enabling pH-dependent protonation states [1]. These ionization properties directly influence solubility, stability, and biological interactions under physiological conditions [1].

Thermal analysis data reveal important physicochemical properties relevant to pharmaceutical processing and storage [18]. Differential scanning calorimetry and thermogravimetric analysis provide insights into thermal stability, phase transitions, and degradation temperatures [18]. The crystalline dihydrochloride salt demonstrates enhanced thermal stability compared to the amorphous free base form [18].

Table 3: Physicochemical Properties of ONC-201 Dihydrochloride

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula (dihydrochloride salt) | C₂₄H₂₈Cl₂N₄O | PubChem |

| Molecular Weight (dihydrochloride salt) | 459.4 g/mol | PubChem CID 121596510 |

| Structural Configuration | Angular [3,4-e] isomer | PMC4350349, PMC8709907 |

| CAS Number (dihydrochloride) | 1638178-82-1 | PubChem |

| pKa (N1 nitrogen) | 8.13 | PMC8709907 |

| pKa (N3 nitrogen) | 5.60 | PMC8709907 |

| Crystallographic Space Group | P21/c (monoclinic) | PMC4350349 |

| Crystal Density | 1.254 g/cm³ | PMC4350349 |

| UV Absorption Maximum | 220 nm | MDPI Chemosensors |

| Protonation state at pH 7.4 | 83% mono-cation, 17% neutral | PMC8709907 |

Solubility enhancement represents a major advantage of the dihydrochloride salt formation [17] [18]. The salt demonstrates significantly improved aqueous solubility compared to the free base, addressing formulation challenges associated with the parent compound [18]. This enhancement enables the development of concentrated oral solutions suitable for clinical applications, including pediatric formulations [18].

The stability profile of ONC-201 dihydrochloride exhibits pH-dependent characteristics with important implications for formulation development [8]. Under acidic conditions (pH 4), the compound demonstrates enhanced chemical stability with reduced degradation rates compared to neutral pH environments [8]. This pH-dependent stability guides the selection of excipients and buffering systems for pharmaceutical formulations [8].

Dual Target Engagement: ClpP Protease Activation

ONC-201 dihydrochloride exhibits a unique dual mechanism of action through selective engagement of two distinct molecular targets: mitochondrial caseinolytic protease P (ClpP) and dopamine receptors D2 and D3 (DRD2/DRD3) [1] [2]. The ClpP protease activation represents a primary mechanism through which ONC-201 exerts its anticancer effects via dysregulated mitochondrial protein degradation [2] [3].

Allosteric Binding Site Topology in Mitochondrial ClpP

The mitochondrial ClpP protease forms a tetradecameric structure comprising two stacked heptameric rings that create a hollow cylindrical chamber [1] [2]. X-ray crystallography studies have revealed that ONC-201 binds to seven distinct hydrophobic pockets located between adjacent ClpP subunits, occupying allosteric sites that are topologically separate from the catalytic active sites [2]. These binding pockets are positioned at the interface between ClpP monomers within each heptameric ring, creating a non-covalent interaction network that drives conformational changes throughout the entire protease complex [2] [3].

The allosteric binding site topology exhibits specific geometric constraints that accommodate the angular [3,4-e] isomeric structure of ONC-201 [4]. Each binding pocket demonstrates a depth of approximately 8-10 Å and is lined with hydrophobic residues including Tyr-118, Leu-104, and Gln-107 [2]. The spatial arrangement of these pockets around the ClpP heptamer creates a cooperative binding environment where occupancy of multiple sites enhances the overall affinity and functional activation of the protease [2].

Hyperactivation-Induced Proteolytic Cascade

ONC-201 binding to ClpP allosteric sites triggers a hyperactivation mechanism that fundamentally alters the protease's substrate specificity and degradation capacity [1] [2]. This hyperactivation manifests as a dramatic increase in both peptidase and protease activities, with effective concentrations (EC50) ranging from 0.85 to 3.23 μM for various fluorogenic substrates [2]. The activation process exhibits positive cooperativity with Hill coefficients of 1.98 ± 0.16, indicating that multiple ONC-201 molecules must bind cooperatively to achieve maximal protease activation [2].

The hyperactivation-induced proteolytic cascade results in the unregulated degradation of critical mitochondrial proteins, including transcription factor A mitochondrial (TFAM), mitochondrial elongation factor Tu (TUFM), and components of the respiratory chain complexes [1] [5]. This dysregulated proteolysis disrupts mitochondrial protein quality control mechanisms and triggers a cascade of downstream effects including integrated stress response activation, reduced mitochondrial DNA nucleoids, and impaired oxidative phosphorylation [1] [6].

The proteolytic cascade exhibits temporal dynamics where acute exposure (less than 48 hours) induces reversible mitochondrial dysfunction, while prolonged exposure (greater than 48 hours) leads to irreversible loss of mitochondrial DNA and persistent activation of stress response pathways [6]. This time-dependent progression reflects the cumulative effects of sustained ClpP hyperactivation on mitochondrial homeostasis.

Structural Basis of ClpP-ONC201 Interactions (X-ray Crystallography)

High-resolution X-ray crystallography at 2.0 Å resolution has provided detailed structural insights into the molecular basis of ClpP-ONC201 interactions [2]. The crystal structure reveals that ONC-201 forms extensive hydrophobic contacts within each allosteric binding pocket, with the primary stabilizing interaction being a hydrogen bond between the hydroxyl group of ONC-201 and the side chain of Tyr-118 at a distance of 2.8 Å [2].

Additional stabilizing interactions include water-mediated hydrogen bonds between the oxo-group of ONC-201 and the side chain nitrogen of Gln-107, as well as the carbonyl oxygen of Leu-104 [2]. The phenyl ring of ONC-201 engages in π-stacking interactions with Tyr-138 and Tyr-118, creating a stable aromatic interaction network that contributes to binding affinity [2].

The structural analysis demonstrates that ONC-201 binding induces significant conformational changes in ClpP architecture. The axial entrance pores expand from a radius of 12 Å to 17 Å, while the overall height of the tetradecameric complex decreases from 93 Å to 88 Å [2]. These dimensional changes reflect a transition from the inactive compressed state to an active extended conformation that facilitates substrate access to the proteolytic chamber [7] [3].

Critically, the binding of ONC-201 disrupts the normal interaction interface with the ClpX unfoldase chaperone, leading to dysregulated protease activity independent of the normal substrate selection mechanisms [2]. This displacement of ClpX represents a key mechanism by which ONC-201 converts the normally regulated ClpXP system into a hyperactive, non-selective degradation machine [1].

Dopamine Receptor D2/3 (DRD2/DRD3) Antagonism

The second major mechanism of ONC-201 action involves selective antagonism of dopamine receptors D2 and D3, which are G-protein coupled receptors that regulate critical cellular signaling pathways [8] [9]. DRD2 and DRD3 share 75-78% amino acid identity within their transmembrane domains and exhibit nearly identical orthosteric binding sites, explaining the cross-reactivity of ONC-201 with both receptor subtypes [10] [11].

Orthosteric vs. Allosteric Binding Modes

ONC-201 exhibits a unique bitopic binding mode at DRD2 and DRD3 receptors, simultaneously engaging both orthosteric and allosteric binding sites [9]. This bitopic interaction represents the first example of a clinically relevant compound that functions as a dual orthosteric-allosteric modulator of dopamine receptors [9]. The orthosteric component of the interaction occurs at the primary dopamine binding site located at the interface of transmembrane helices, where ONC-201 competes directly with endogenous dopamine for receptor occupancy [8] [9].

The allosteric component involves binding to a secondary site located at the interface of transmembrane helices IV and V, which corresponds to the DRD2 homodimer interface [9]. Alanine scanning mutagenesis has identified six critical residues that mediate ONC-201 binding: three located within the orthosteric site and three within the allosteric site [9]. This dual binding mode explains the observed competitive and non-competitive antagonistic effects of ONC-201, where competitive inhibition results from orthosteric site occupation and non-competitive effects arise from allosteric modulation [9].

Molecular docking studies reveal that the orthosteric interactions occur primarily through transmembrane helix II, while the allosteric interactions involve transmembrane helices IV and V [9]. The predicted binding affinities for these interactions correlate with the observed competitive inhibition constant (Ki) of approximately 3 μM for both DRD2 and DRD3 [8] [12]. This bitopic binding pattern provides ONC-201 with superior selectivity compared to conventional dopamine receptor antagonists that rely solely on orthosteric interactions [9].

β-Arrestin Recruitment and cAMP Modulation

DRD2 and DRD3 receptors couple to Gi/o-type G proteins, which inhibit adenylyl cyclase activity and reduce intracellular cyclic adenosine monophosphate (cAMP) levels [10] [13]. ONC-201 antagonism of these receptors blocks the normal Gi/o coupling, preventing the inhibition of adenylyl cyclase and effectively modulating cAMP signaling pathways [8] [14].

The antagonistic action of ONC-201 at DRD2/DRD3 receptors disrupts the normal β-arrestin recruitment cascade [9]. Under physiological conditions, dopamine binding to DRD2/DRD3 triggers G-protein coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, which enhances the affinity for β-arrestin proteins [15] [16]. β-arrestin recruitment serves multiple functions including receptor desensitization, internalization, and activation of alternative signaling pathways such as mitogen-activated protein kinase (MAPK) cascades [17] [15].

ONC-201 exhibits distinct kinetic properties that differentiate it from conventional antipsychotic drugs. The compound demonstrates a very slow association rate with DRD2 relative to typical antipsychotics, while maintaining a dissociation rate similar to atypical antipsychotics [9]. This kinetic profile is associated with reduced risk of extrapyramidal side effects, as slow association and appropriate dissociation kinetics are characteristic of antipsychotics with improved safety profiles [9].

The modulation of cAMP signaling by ONC-201 has downstream consequences for protein kinase A (PKA) activation and the phosphorylation of the dopamine and cAMP-regulated phosphoprotein DARPP-32 [18]. DARPP-32 serves as a critical signaling node in dopaminergic neurons, where its phosphorylation state determines the activity of protein phosphatase 1 and influences multiple downstream effector pathways [18]. ONC-201 antagonism of DRD2/DRD3 can modulate DARPP-32 phosphorylation, thereby affecting the integration of dopaminergic signaling with other neurotransmitter systems [18].

The selective antagonism of DRD2 and DRD3 by ONC-201 also influences the balance between D1-like and D2-like receptor signaling. While D1-like receptors (DRD1 and DRD5) couple to Gs proteins and stimulate adenylyl cyclase, D2-like receptors have opposing effects [10] [19]. The selective blockade of D2-like receptors by ONC-201 can shift the balance toward D1-like receptor signaling, potentially enhancing cAMP production and PKA activation in cells expressing both receptor types [13] [19].

Table 1: ClpP Structural Characteristics

| Structural Feature | Characteristics | Reference |

|---|---|---|

| Quaternary Structure | Tetradecameric (two heptameric rings) | Kang et al. 2004 |

| Monomer Fold | Fifth structural family of serine proteases | Wang et al. 1997 |

| Catalytic Sites | 14 active sites within central chamber | Wang et al. 1997 |

| Proteolytic Chamber Diameter | Approximately 51 Å | Wang et al. 1997 |

| Axial Pore Diameter | Minimum 10-12 Å | Kang et al. 2004 |

| Crystal Structure Resolution | 2.0-2.3 Å | Ishizawa et al. 2019 |

| Space Group | Monoclinic P21/c | Allen et al. 2015 |

| Binding Pockets | Hydrophobic pockets between adjacent subunits | Ishizawa et al. 2019 |

Table 2: ONC201-ClpP Interaction Parameters

| Parameter | Value | Experimental Method |

|---|---|---|

| Binding Affinity (EC50) | 0.85-3.23 μM | Fluorogenic substrate assay |

| Activation Mode | Non-covalent reversible | Isothermal titration calorimetry |

| Binding Stoichiometry | 7 molecules per heptamer | X-ray crystallography |

| Hydrogen Bond Distance | 2.8 Å (to Tyr-118) | Crystal structure analysis |

| Structural Changes | Conformational rearrangement | Electron density mapping |

| Pore Radius Change | 12 Å to 17 Å | Structural comparison |

| Height Change | 93 Å to 88 Å | Structural comparison |

| Cooperativity (Hill Coefficient) | 1.98 ± 0.16 | Dose-response analysis |

Table 3: DRD2/DRD3 Receptor Characteristics

| Receptor | Property | Characteristics | Functional Outcome |

|---|---|---|---|

| DRD2 | G-protein coupling | Gi/o subtype | Adenylyl cyclase inhibition |

| DRD2 | Binding affinity for ONC201 | Ki ~3 μM | Competitive antagonism |

| DRD3 | G-protein coupling | Gi/o subtype | Adenylyl cyclase inhibition |

| DRD3 | Binding affinity for ONC201 | Ki ~3 μM | Competitive antagonism |

| DRD2/DRD3 | Transmembrane homology | 75-78% identity | Shared pharmacology |

| DRD2/DRD3 | Orthosteric site similarity | Nearly identical | Cross-reactivity |

| DRD2/DRD3 | Allosteric modulation | Bitopic binding mode | Non-competitive effects |

Table 4: ONC201 Structural Crystallography Data

| Structural Parameter | Value | Technique |

|---|---|---|

| Chemical Formula | C24H27N5O·2HCl | Mass spectrometry |

| Molecular Structure | Angular [3,4-e] isomer | NMR spectroscopy |

| Crystal System | Monoclinic | X-ray crystallography |

| Space Group | P21/c | Systematic absences |

| Unit Cell Parameters | a=11.7746(3)Å, b=10.3998(2)Å, c=21.9517(5)Å | Unit cell determination |

| Resolution | 2.0 Å | Diffraction analysis |

| Density | 1.254 g/cm³ | Calculated density |

| Conformation | Dihydrochloride salt form | Chemical analysis |